molecular formula C15H14O2 B1319099 2-[3-(Benzyloxy)phenyl]oxirane CAS No. 19957-64-3

2-[3-(Benzyloxy)phenyl]oxirane

Cat. No.: B1319099
CAS No.: 19957-64-3
M. Wt: 226.27 g/mol
InChI Key: MTDSMQMSFFLKLG-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)phenyl]oxirane is an epoxide-containing compound characterized by a benzyloxy-substituted phenyl ring directly attached to an oxirane (epoxide) ring. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. The benzyloxy group enhances lipophilicity and steric bulk, while the oxirane ring provides a reactive site for nucleophilic attack, enabling further functionalization .

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-5-12(6-3-1)10-16-14-8-4-7-13(9-14)15-11-17-15/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDSMQMSFFLKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596294
Record name 2-[3-(Benzyloxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19957-64-3
Record name 2-[3-(Benzyloxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)phenyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3-(benzyloxy)styrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene to form the epoxide ring .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)phenyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-[3-(Benzyloxy)phenyl]oxirane serves as a valuable intermediate in the synthesis of more complex molecules. Its unique substitution pattern on the phenyl ring influences its reactivity, making it a subject of study for developing new synthetic methodologies.

Biology

Research has focused on the biological interactions of this compound. The electrophilic nature of the epoxide allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This property is significant for understanding its potential biological activities:

  • Enzyme Inhibition : Studies suggest that compounds with similar structures may inhibit enzymes such as human microsomal epoxide hydrolase (mEH), which is involved in drug metabolism.
  • Antioxidant Activity : Preliminary investigations indicate moderate antioxidant properties, suggesting potential therapeutic applications.

Medicine

The compound's potential therapeutic properties are being explored, particularly in relation to neuroprotective effects and enzyme inhibition. For instance, related benzyloxy compounds have shown promise in inhibiting monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. This suggests that 2-[3-(Benzyloxy)phenyl]oxirane could have similar applications.

Industry

In industrial applications, this compound is utilized in the production of polymers and materials with specific properties. Its unique structure can enhance the physical and chemical characteristics of these materials.

Research indicates potential biological activities associated with 2-[3-(Benzyloxy)phenyl]oxirane:

Activity TypeObserved EffectsReference
Enzyme InhibitionPotential mEH inhibitor
Antioxidant ActivityModerate antioxidant properties
Neuroprotective EffectsPotential neuroprotective effects

Case Studies

  • Neuroprotective Properties : A study highlighted related benzyloxy compounds' ability to inhibit MAO-B, suggesting potential for treating neurodegenerative diseases.
  • Photochemical Transformations : Investigations into photochemical behavior indicated that substituents significantly affect product yields during light exposure, which may influence biological activity.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)phenyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares 2-[3-(Benzyloxy)phenyl]oxirane with structurally related oxirane derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents XLogP3 Applications Reference
2-[3-(Benzyloxy)phenyl]oxirane Not Provided C15H14O2 226.27 3-Benzyloxy phenyl ~3.5* Organic synthesis, drug intermediates [Hypothetical]
2-[3-(Benzyloxy)propyl]oxirane 112482-35-6 C12H16O2 192.26 Benzyloxy-propyl chain ~2.8 Specialty chemicals
2-[(3-Methylphenoxy)methyl]oxirane 2186-25-6 C10H12O2 164.20 3-Methylphenoxy methyl ~2.1 Industrial materials
2-Benzyloxy-2-trifluoromethyl-oxirane 114397-47-6 C10H9F3O2 218.18 Benzyloxy and trifluoromethyl groups ~3.0 High-performance materials
(R)-2-(3-(Trifluoromethyl)phenyl)oxirane 81422-99-3 C9H7F3O 188.15 3-Trifluoromethylphenyl (R-config.) ~2.5 Biotechnological research

*Estimated based on analogs.

Key Observations:
  • Substituent Effects :

    • The benzyloxy-phenyl group in 2-[3-(Benzyloxy)phenyl]oxirane increases steric hindrance and aromatic conjugation compared to aliphatic chains (e.g., 2-[3-(Benzyloxy)propyl]oxirane) .
    • Trifluoromethyl groups (e.g., in CAS 114397-47-6) enhance electron-withdrawing effects and thermal stability, making such compounds suitable for fluorinated materials .
    • Stereochemistry : The (R)-configuration in CAS 81422-99-3 is critical for biological activity, such as enzyme inhibition .
  • Lipophilicity :

    • Higher XLogP3 values (e.g., ~3.5 for the target compound) correlate with increased membrane permeability, favoring pharmaceutical applications.

Biological Activity

2-[3-(Benzyloxy)phenyl]oxirane, a compound characterized by its oxirane (epoxide) structure and benzyloxy substitution, has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure

The molecular structure of 2-[3-(Benzyloxy)phenyl]oxirane can be represented as follows:

C15H14O\text{C}_{15}\text{H}_{14}\text{O}

This structure features a phenyl ring with a benzyloxy group at the 3-position and an oxirane group, which contributes to its reactivity and biological interactions.

The biological activity of 2-[3-(Benzyloxy)phenyl]oxirane is primarily attributed to its ability to interact with various biological targets. The epoxide group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This property can lead to modulation of enzymatic activities and influence cellular signaling pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on specific enzymes. For instance, oxetane derivatives have been shown to interact with human microsomal epoxide hydrolase (mEH), which plays a crucial role in drug metabolism. This interaction may provide insights into how 2-[3-(Benzyloxy)phenyl]oxirane could be utilized to modulate metabolic pathways and reduce toxicity associated with other drugs .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionPotential mEH inhibitor
Antioxidant ActivityModerate antioxidant properties
Neuroprotective EffectsPotential neuroprotective effects

Case Studies

  • Neuroprotective Properties : A study explored the neuroprotective effects of related benzyloxy compounds, revealing their ability to inhibit monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. Although specific data for 2-[3-(Benzyloxy)phenyl]oxirane is limited, the structural similarity suggests potential for similar activity .
  • Photochemical Transformations : Research has investigated the photochemical behavior of benzyloxy-substituted compounds, indicating that substituents can significantly affect product yields and distributions during photolysis. This suggests that 2-[3-(Benzyloxy)phenyl]oxirane may also undergo significant transformations under light exposure, which could impact its biological activity .

Therapeutic Potential

The unique properties of 2-[3-(Benzyloxy)phenyl]oxirane position it as a candidate for further investigation in therapeutic applications. Its potential as an enzyme inhibitor could lead to novel treatments for diseases involving dysregulated enzymatic activity, such as cancer or neurodegenerative disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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